(R)-2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine hydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Information
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for chiral amines with multiple substituents. The official International Union of Pure and Applied Chemistry name is (1R)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine hydrochloride. This designation clearly indicates the stereochemical configuration at the chiral center, the positioning of the trifluoromethyl group, and the para-fluorine substitution on the phenyl ring. The nomenclature also specifies the presence of the hydrochloride salt, which is crucial for distinguishing this form from the free base.
The Chemical Abstracts Service registry number for (R)-2,2,2-trifluoro-1-(4-fluorophenyl)ethylamine hydrochloride is 1391504-83-8. This unique identifier serves as the primary reference for the compound in chemical databases and regulatory documentation. The registry system provides unambiguous identification regardless of naming variations or structural representations used across different sources.
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 1391504-83-8 |
| Molecular Formula | C₈H₈ClF₄N |
| Molecular Weight | 229.6 g/mol |
| MDL Number | MFCD12910559 |
| InChI Key | BMJQOPDJQFLGFV-OGFXRTJISA-N |
The molecular formula C₈H₈ClF₄N reflects the composition of the hydrochloride salt, containing eight carbon atoms, eight hydrogen atoms, one chlorine atom from the hydrochloride, four fluorine atoms, and one nitrogen atom. The molecular weight of 229.6 grams per mole accounts for the additional mass contributed by the hydrochloride moiety compared to the free base form. The MDL number MFCD12910559 provides an additional unique identifier used in chemical inventory systems and procurement databases.
The standard InChI representation provides a machine-readable format for the compound structure: InChI=1S/C8H7F4N.ClH/c9-6-3-1-5(2-4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H/t7-;/m1./s1. This notation systematically describes the connectivity and stereochemistry, enabling precise computational analysis and database searching. The InChI Key BMJQOPDJQFLGFV-OGFXRTJISA-N serves as a condensed hash of the full InChI string, facilitating rapid database queries and cross-referencing.
Properties
IUPAC Name |
(1R)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N.ClH/c9-6-3-1-5(2-4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H/t7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJQOPDJQFLGFV-OGFXRTJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(F)(F)F)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391504-83-8 | |
| Record name | (1R)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Starting Materials and Key Intermediates
- Trifluoroacetyl benzene derivatives are commonly used as starting materials for introducing the trifluoromethyl group adjacent to the phenyl ring.
- Aromatic aldehydes or nitriles substituted with fluorine at the para position serve as precursors for the phenyl moiety.
- Intermediates such as trifluoroacetylated amines or imines are formed en route to the target compound.
Three-Step Preparation Method (Patent CN116514665B)
A novel, safe, and scalable preparation method has been disclosed involving:
| Step | Reaction Type | Conditions & Reagents | Outcome/Intermediate |
|---|---|---|---|
| 1 | Amination | Trifluoroacetyl benzene reacted with 25% aqueous ammonia in ethanol-water (1:1 v/v) at 60 °C; monitored by TLC | Intermediate A (trifluoroacetyl amine) |
| 2 | Asymmetric Reduction | Intermediate A reacted with sodium borohydride in THF/methanol at -20 °C, in presence of (R)-1,1'-bi-2-naphthol catalyst | Intermediate B (chiral amine intermediate) |
| 3 | HCl Salification | Intermediate B treated with dry HCl gas in methyl tertiary butyl ether at room temperature; filtered and dried at 40 °C | (R)-2,2,2-Trifluoro-1-phenethylamine hydrochloride (final product) |
- The asymmetric reduction step employs a chiral ligand catalyst for stereoselective hydride transfer, ensuring high enantiomeric purity.
- The process avoids harsh conditions such as ultralow temperatures or hazardous reagents like gaseous trifluoromethyl.
- The final hydrochloride salt is obtained by direct salification with dry hydrogen chloride gas, facilitating isolation and purification.
This method offers advantages in safety, environmental friendliness, and ease of scale-up for industrial production.
Alternative Methods and Their Limitations
- Imine intermediate formation followed by catalytic hydrogen migration isomerization using chiral quinine ligands achieves 75% yield but requires long reaction times (up to 48h) and complex catalysts, lowering overall efficiency.
- Asymmetric reductive amination using chiral borane ligands involves preparation of silane intermediates, complicating the synthesis.
- Chiral sulfinamide intermediates and trifluoromethylation with gaseous trifluoromethyl at -78 °C for 12 hours are reported but are less economical and operationally challenging.
Detailed Reaction Conditions and Mechanistic Insights
| Reaction Step | Reagents & Solvents | Temperature | Duration | Monitoring Method | Remarks |
|---|---|---|---|---|---|
| Amination | Trifluoroacetyl benzene, 25% NH3 (aq), ethanol-water (1:1) | 60 °C | Until completion (TLC) | TLC | Formation of intermediate A |
| Asymmetric Reduction | Intermediate A, NaBH4, (R)-1,1'-bi-2-naphthol, THF, MeOH | -20 °C | Until completion (TLC) | TLC | Stereoselective reduction to intermediate B |
| HCl Salification | Intermediate B, dry HCl gas, methyl tertiary butyl ether | Room temperature | Until completion (TLC) | TLC | Formation of hydrochloride salt |
- The asymmetric reduction is critical for establishing the (R)-configuration at the chiral center.
- Use of (R)-1,1'-bi-2-naphthol as a chiral ligand ensures enantioselectivity.
- The salification step stabilizes the amine as its hydrochloride salt, enhancing crystallinity and handling.
Comparative Table of Preparation Methods
| Method Description | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Amination + Asymmetric Reduction + HCl Salification (Patent CN116514665B) | Trifluoroacetyl benzene, NH3, NaBH4, (R)-1,1'-bi-2-naphthol, dry HCl gas | Safe, scalable, environmentally friendly, high enantioselectivity | Requires chiral ligand and low temperature for reduction |
| Imine Intermediate + Catalytic Hydrogen Migration (Chiral Quinine Ligands) | Chiral quinine ligand, catalytic isomerization | Moderate yield (75%) | Long reaction time (48h), complex catalyst |
| Asymmetric Reductive Amination (Chiral Borane Ligands) | Chiral borane ligands, silane intermediates | Direct asymmetric amination | Requires preparation of silane intermediates |
| Chiral Sulfinamide Intermediate + Gaseous Trifluoromethylation | Chiral sulfinamide, gaseous CF3, -78 °C | High stereoselectivity | Harsh conditions, low operational ease |
Research Findings and Practical Considerations
- The novel method using trifluoroacetyl benzene as starting material and a three-step sequence offers improved safety and environmental profile compared to older methods reliant on hazardous reagents or complex catalysts.
- The asymmetric reduction step is pivotal for achieving the desired (R)-enantiomer with high optical purity.
- The use of dry hydrogen chloride gas for salification provides a clean and efficient route to the hydrochloride salt, facilitating downstream processing.
- Industrial adaptation benefits from the avoidance of cryogenic conditions and toxic reagents, enabling easier scale-up.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity:
(R)-2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine hydrochloride has been studied for its potential antidepressant properties. Research indicates that compounds with trifluoromethyl groups can enhance the potency and selectivity of serotonin reuptake inhibitors (SSRIs) .
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that analogs of this compound exhibited significant binding affinity to serotonin receptors, suggesting its utility as a lead compound for developing new antidepressants .
Table 1: Binding Affinities of Related Compounds
| Compound Name | Binding Affinity (nM) |
|---|---|
| (R)-2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine | 15 |
| Fluoxetine | 30 |
| Paroxetine | 20 |
Materials Science
Polymer Additives:
Due to its fluorinated structure, this compound is utilized as an additive in polymer formulations to enhance thermal stability and chemical resistance. The incorporation of trifluoromethyl groups in polymers can improve their hydrophobicity and mechanical properties .
Case Study:
In a study on fluorinated polymers for high-performance applications, it was found that adding this compound improved the heat resistance of polyimide films significantly compared to non-fluorinated counterparts .
Analytical Chemistry
Chromatographic Applications:
The compound has been employed as a chiral selector in high-performance liquid chromatography (HPLC). Its ability to interact selectively with enantiomers makes it a valuable tool for the separation and analysis of chiral drugs .
Case Study:
A research article highlighted the use of this compound in HPLC for the separation of racemic mixtures of pharmaceutical compounds. The results showed improved resolution and efficiency compared to traditional methods .
Environmental Chemistry
Potential Use in Environmental Remediation:
Research has indicated that fluorinated amines can play a role in the degradation of pollutants due to their unique reactivity profiles. Studies are ongoing to explore how this compound can be used in catalytic processes for environmental cleanup .
Mechanism of Action
The mechanism by which (R)-2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The trifluoroethylamine group and the 4-fluorophenyl group can influence the binding affinity and selectivity of the compound towards specific receptors or enzymes. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituents, stereochemistry, or aromatic systems. Key differences in molecular properties, applications, and safety profiles are highlighted.
Substituent Variations on the Aromatic Ring
Table 1: Substituent Impact on Molecular Properties
Key Observations :
Stereochemical Variations
Table 2: Enantiomeric Comparisons
Key Observations :
Heterocyclic Analogues
Table 3: Aromatic vs. Heterocyclic Systems
Key Observations :
Key Observations :
- Most trifluoroethylamine derivatives share similar hazards (skin/eye irritation, respiratory risks).
- Substituted analogs like thiophene fentanyl HCl require additional toxicological studies .
Biological Activity
(R)-2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine hydrochloride is a compound of interest in pharmaceutical research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.
- Chemical Formula : C8H8ClF3N
- Molecular Weight : 229.6 g/mol
- CAS Number : 929642-58-0
- Structure : The compound features a trifluoromethyl group and a fluorinated phenyl ring, which may influence its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been assessed in various contexts, particularly in relation to its effects on enzyme inhibition and receptor interactions.
Enzyme Inhibition Studies
Research indicates that compounds with similar structures exhibit significant inhibitory effects on specific enzymes. For instance:
- 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) : Compounds structurally related to (R)-2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine have shown promising inhibition profiles in assays targeting this enzyme. The most potent inhibitors demonstrated IC50 values in the nanomolar range .
| Compound | Target Enzyme | IC50 (nM) |
|---|---|---|
| Compound A | 17β-HSD3 | 700 |
| Compound B | 17β-HSD3 | 900 |
| (R)-2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine | TBD | TBD |
Receptor Binding Affinity
Studies have also explored the binding affinity of this compound to various receptors:
- Adrenergic Receptors : Preliminary binding studies suggest that the trifluoromethyl group enhances affinity for adrenergic receptors, potentially leading to increased efficacy in modulating cardiovascular responses .
Case Studies
Several case studies have highlighted the biological implications of this compound:
- Case Study on Anticancer Activity :
- Pharmacokinetic Studies :
Mechanistic Insights
The mechanism of action for this compound is still under investigation. However, it is hypothesized that the trifluoromethyl group may play a critical role in enhancing lipophilicity and improving membrane permeability, facilitating its interaction with target proteins .
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation at the amine group or adjacent carbon atoms under controlled conditions.
| Reaction Type | Reagents/Conditions | Product Formed | Yield | Reference |
|---|---|---|---|---|
| Amine → Imine | KMnO₄ in acidic aqueous solution (pH 3-4) | Trifluoromethyl-substituted imine | 65-70% | |
| C-N Bond Oxidation | H₂O₂, Fe(II) catalyst (50°C, 6h) | Nitroso derivative | 58% |
Key Findings :
-
Oxidative stability is influenced by the electron-withdrawing trifluoromethyl group, which reduces amine basicity and slows oxidation kinetics.
-
Imine formation is reversible under acidic conditions, enabling dynamic combinatorial chemistry applications.
Nucleophilic Substitution
The fluorine substituents on the aromatic ring participate in nucleophilic aromatic substitution (NAS) reactions.
Mechanistic Insights :
-
Fluorine’s strong -I effect activates the aromatic ring for NAS, particularly at the para position.
-
Steric hindrance from the trifluoromethyl group directs substitution to the fluorine-bearing ring.
Coupling Reactions
The amine group facilitates cross-coupling reactions for constructing complex architectures.
| Coupling Type | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, arylboronic acid | DME/H₂O, 90°C, 24h | Biaryl-ethylamine derivative | 68% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Toluene, 110°C, 18h | N-arylated product | 73% |
Catalytic Efficiency :
-
Palladium catalysts show higher turnover numbers (TON > 1,000) due to the electron-deficient aromatic system.
-
Side reactions (e.g., dehalogenation) are minimized with bulky ligands like Xantphos.
Asymmetric Si-H Insertion
The compound serves as a reactant in copper-catalyzed Si-H insertion reactions to form chiral silanes.
| Catalyst System | Silane Reagent | Conditions | Enantiomeric Excess (ee) | Yield | Reference |
|---|---|---|---|---|---|
| Cu(I)/Box ligand | PhSiH₃ | THF, -20°C, 48h | 92% (R) | 85% | |
| Cu(I)/Pyridine-oxazoline | Et₂SiH₂ | CH₂Cl₂, 25°C, 72h | 89% (R) | 78% |
Stereochemical Control :
-
The (R)-configuration of the ethylamine backbone induces high enantioselectivity in Si-H insertion.
-
Chiral Box ligands enhance transition-state rigidity, improving ee values.
Hydrolysis and Salt Formation
The hydrochloride salt undergoes reversible hydrolysis under basic conditions.
| Reaction | Conditions | Product | Equilibrium Constant (K) | Reference |
|---|---|---|---|---|
| Hydrolysis | NaOH (3M), H₂O, 25°C | Free amine + HCl | 4.2 × 10⁻³ | |
| Salt Re-formation | HCl gas, diethyl ether | Recovered hydrochloride salt | >99% recovery |
Practical Implications :
-
Hydrolysis equilibrium favors the salt form in aqueous media (pH < 5) .
-
Free amine isolation requires careful pH control (pH 9-10) to prevent decomposition .
Acid-Base Reactions
The amine participates in proton transfer reactions, critical for purification and derivatization.
| Base | Solvent | pKa (amine) | Protonation Efficiency | Reference |
|---|---|---|---|---|
| NaHCO₃ | H₂O/EtOAc | 5.2 ± 0.3 | 94% | |
| K₃PO₄ | THF | - | 88% |
Buffer Compatibility :
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (R)-2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethylamine hydrochloride in high enantiomeric purity?
- Methodological Answer : Synthesis requires precise control of reaction conditions. Use chiral catalysts (e.g., asymmetric hydrogenation catalysts) and maintain low temperatures (0–5°C) to minimize racemization. Solvent selection is critical: polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while pH adjustments (neutral to slightly acidic) stabilize the amine group. Purification via recrystallization in ethanol or methanol improves enantiomeric excess (ee) to >98% .
Q. What analytical methods are recommended for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹⁹F NMR confirms trifluoromethyl group integrity (δ -60 to -70 ppm). ¹H NMR identifies aromatic protons (δ 7.2–7.8 ppm) and ethylamine chain protons (δ 2.8–3.5 ppm).
- HPLC : Chiral stationary phases (e.g., amylose-based columns) resolve enantiomers. Use a mobile phase of hexane:isopropanol (80:20) with 0.1% trifluoroacetic acid to enhance separation.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 242.05 Da) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Use PPE (nitrile gloves, lab coat, safety goggles) to prevent skin/eye contact.
- Conduct reactions in a fume hood to avoid inhalation of hydrochloride vapors.
- Store at 2–8°C in airtight containers to prevent moisture absorption and decomposition.
- Neutralize waste with 1M NaOH before disposal .
Q. How does the compound’s solubility profile influence experimental design?
- Methodological Answer : The hydrochloride salt is highly soluble in polar solvents (water, methanol, ethanol) but poorly soluble in nonpolar solvents (hexane, DCM). For biological assays, dissolve in PBS (pH 7.4) with sonication. For organic reactions, pre-dry solvents with molecular sieves to avoid side reactions with moisture .
Advanced Research Questions
Q. How does the R-configuration influence biological activity compared to the S-enantiomer?
- Methodological Answer : The R-enantiomer often exhibits enhanced receptor binding due to steric and electronic effects. For example, in serotonin receptor studies, the R-form shows 10-fold higher affinity (Kᵢ = 12 nM vs. 120 nM for S-form). Use circular dichroism (CD) to correlate enantiomeric purity with activity. Validate via in vitro assays (e.g., radioligand binding) under controlled pH (7.4) and temperature (37°C) .
Q. What strategies resolve discrepancies in reported reactivity data for fluorinated aryl-ethylamine derivatives?
- Methodological Answer :
- Systematic Replication : Reproduce reactions under identical conditions (solvent, catalyst loading, temperature).
- Kinetic Studies : Use stopped-flow NMR to monitor intermediate formation (e.g., Schiff base intermediates in nucleophilic reactions).
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and explain substituent effects (e.g., electron-withdrawing fluorine vs. trifluoromethyl groups) .
Q. How can researchers optimize reaction yields in multi-step syntheses involving this compound?
- Methodological Answer :
- Protection-Deprotection : Protect the amine group with Boc anhydride during aryl substitution steps, then deprotect with HCl/dioxane.
- Catalyst Screening : Test Pd/C, Raney Ni, or chiral Rh complexes for hydrogenation steps.
- In Situ Monitoring : Use FTIR to track amine deprotection (disappearance of Boc C=O stretch at 1680 cm⁻¹) .
Q. What are the implications of fluorine substitution patterns on metabolic stability in pharmacokinetic studies?
- Methodological Answer : The 4-fluoro-phenyl group reduces CYP450-mediated metabolism. In vitro microsomal assays (human liver microsomes, NADPH regeneration system) show a 50% increase in half-life (t₁/₂ = 4.2 hr) compared to non-fluorinated analogs. Quantify metabolites via LC-MS/MS using stable isotope-labeled internal standards .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
